N-(4-Acetylphenyl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-benzotriazolylacetamide is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-benzotriazolylacetamide typically involves the reaction of 4-acetylphenylamine with benzotriazole in the presence of suitable reagents and solvents. One common method involves the use of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the acetylphenylamine and benzotriazole .
Industrial Production Methods
Industrial production of N-(4-acetylphenyl)-2-benzotriazolylacetamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-benzotriazolylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group or the benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(4-acetylphenyl)-2-benzotriazolylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-benzotriazolylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Another compound with an acetylphenyl group, known for its antimicrobial properties.
N-(4-acetylphenyl)quinoline-3-carboxamide: A quinoline derivative with potential anticancer activity.
N-((4-acetylphenyl)carbamothioyl)pivalamide: A compound with a carbamothioyl group, studied for its crystal structure and molecular conformation.
Uniqueness
N-(4-acetylphenyl)-2-benzotriazolylacetamide is unique due to the presence of both the acetylphenyl and benzotriazolylacetamide moieties, which confer distinct chemical properties and potential applications. Its combination of structural features makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(benzotriazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(21)12-6-8-13(9-7-12)17-16(22)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYULIXYPMHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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